Potassium (3-Nitrophenyl)trifluoroborate Potassium (3-Nitrophenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 192863-40-4
VCID: VC20918618
InChI: InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1
SMILES: [B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Molecular Formula: C6H4BF3KNO2
Molecular Weight: 229.01 g/mol

Potassium (3-Nitrophenyl)trifluoroborate

CAS No.: 192863-40-4

Cat. No.: VC20918618

Molecular Formula: C6H4BF3KNO2

Molecular Weight: 229.01 g/mol

* For research use only. Not for human or veterinary use.

Potassium (3-Nitrophenyl)trifluoroborate - 192863-40-4

Specification

CAS No. 192863-40-4
Molecular Formula C6H4BF3KNO2
Molecular Weight 229.01 g/mol
IUPAC Name potassium;trifluoro-(3-nitrophenyl)boranuide
Standard InChI InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1
Standard InChI Key ZKZMSCLFLMORNI-UHFFFAOYSA-N
SMILES [B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]

Introduction

Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound with the chemical formula C₆H₄BF₃KNO₂ and a molecular weight of 229.01 g/mol . It is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions .

Hazard Information:

  • Hazard Symbols: Xi - Irritant

  • Risk Codes: Irritating to eyes, respiratory system, and skin (36/37/38) .

Safety Precautions:

  • Wear protective clothing.

  • In case of eye contact, rinse immediately with plenty of water and seek medical advice.

Applications

Potassium (3-Nitrophenyl)trifluoroborate has diverse applications across several fields:

FieldApplication
ChemistryWidely used in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.
BiologyUsed in synthesizing biologically active molecules such as pharmaceuticals and agrochemicals.
MedicinePlays a role in developing new drugs due to its ability to form stable carbon-carbon bonds.
IndustryUtilized in producing advanced materials and fine chemicals.

Mechanism of Action

As a nucleophilic boronated coupling reagent, Potassium (3-Nitrophenyl)trifluoroborate acts primarily through the Suzuki-Miyaura reaction mechanism. This involves forming carbon-carbon bonds between aryl halides or other suitable substrates under palladium catalysis conditions.

Biochemical Pathways:

While specific biochemical pathways are not well-documented for this compound alone, similar organotrifluoroborates have shown potential as inhibitors of serine proteases by forming hydrogen bonding interactions within enzyme active sites .

Biological Activity

Research into the biological activity suggests potential applications due to the presence of both trifluoroborate and nitrophenyl groups:

Interaction Studies:
Compounds with similar structures can interact with key biochemical pathways depending on their substituents.

Comparison Table: Similar Compounds

Compound NameKey Features
Potassium PhenyltrifluoroborateLacks nitro group; simpler structure
Potassium MethyltrifluoroborateDifferent substituent
Potassium VinyltrifluoroborateDifferent functional group

Potassium (4-chloro-3-nitrophenyl)trifluoroborate shares structural similarities but includes an additional chlorine atom on the phenyl ring .

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